molecular formula C17H18N2O3S B11442972 4-(1,1-dioxido-1,2-thiazolidin-2-yl)-N-(4-methylphenyl)benzamide

4-(1,1-dioxido-1,2-thiazolidin-2-yl)-N-(4-methylphenyl)benzamide

Cat. No.: B11442972
M. Wt: 330.4 g/mol
InChI Key: NCXFJJSUXUMUKD-UHFFFAOYSA-N
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Description

4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide group attached to a 4-(1,1-dioxido-2-isothiazolidinyl) moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isothiazolidinyl ring and its subsequent attachment to the benzamide structure. Common reagents used in these reactions include sulfur dioxide, amines, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYLBORONIC ACID PINACOL ESTER
  • 3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-4-METHYL-BENZENAMINE

Uniqueness

4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its combination of the isothiazolidinyl and benzamide groups makes it particularly versatile in various chemical and biological applications.

This detailed article provides a comprehensive overview of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C17H18N2O3S/c1-13-3-7-15(8-4-13)18-17(20)14-5-9-16(10-6-14)19-11-2-12-23(19,21)22/h3-10H,2,11-12H2,1H3,(H,18,20)

InChI Key

NCXFJJSUXUMUKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O

Origin of Product

United States

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